![molecular formula C9H6ClFN2O2S B2375665 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride CAS No. 1153042-23-9](/img/structure/B2375665.png)
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride
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Description
Scientific Research Applications
Ring Cleavage and Chemical Synthesis
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride has been studied for its potential in ring cleavage reactions and chemical synthesis. For instance, certain pyrazole-4-sulphonyl chlorides, similar in structure, have been found to undergo ring cleavage when treated with chlorine, leading to derivatives such as polychlorophenylazobutanone (Alabaster & Barry, 1976). Additionally, the synthesis of pyrazolinyl sulfones, involving reactions with different substituents, demonstrates the versatility of similar compounds in creating various antimicrobial agents (Bonacorso et al., 2006).
Catalyst in Chemical Reactions
Compounds like 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride have been used as catalysts in chemical reactions. For instance, an ionic liquid derived from a similar compound showed efficiency as a catalyst in the Knoevenagel–Michael reaction, underlining its potential in organic synthesis (Moosavi‐Zare et al., 2013).
Structural Characterization
Structural characterization of compounds containing 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride or its derivatives has been a significant area of research. For example, the synthesis of isostructural thiazoles with 4-fluorophenyl substituents offers insights into molecular conformations and intermolecular interactions (Kariuki et al., 2021).
Pharmaceutical Research
In pharmaceutical research, pyrazole-sulfonamide derivatives, which may include structures related to 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride, have been synthesized and tested for antiproliferative activities against various cell lines, indicating potential in cancer research (Mert et al., 2014).
Crystallography and Molecular Interactions
Studies in crystallography have explored compounds with similar structures, focusing on their molecular conformation and intermolecular interactions. These studies provide valuable insights into the molecular behavior of such compounds (Shahani et al., 2010).
Antimicrobial Activity
There's ongoing research into the antimicrobial activity of Schiff bases derived from pyrazole compounds. These studies aim to understand the effectiveness of these compounds against various microorganisms, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)9-5-12-13(6-9)8-3-1-7(11)2-4-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUFMHCHGUINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride |
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